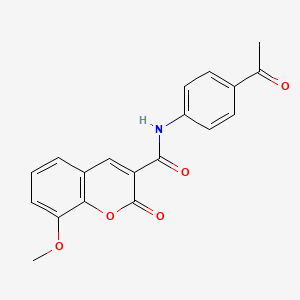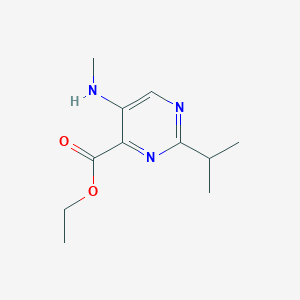
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” is a complex organic compound. It contains functional groups such as ether and ketone. The compound has a molecular formula of C7H16O2 .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” are not available, similar compounds have been synthesized using various methods. For instance, a one-pot method has been identified for the synthesis of b-amino alcohols, which involves C–H bond hydroxylation at the benzylic a-carbon atom with a subsequent nitrile or amide functional group reduction .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one”, it contains ether and ketone functional groups. Ethers are generally stable and unreactive, while ketones can undergo a variety of reactions, including nucleophilic additions. Specific reactions of “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” are not available .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include parameters such as boiling point, melting point, density, and solubility. Unfortunately, specific physical and chemical properties for “1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one” are not available .
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Methoxymethylsilylene, generated from related compounds, reacts with various dienes to produce 1,3-dioxa-, 1,3-oxaza-, and 1,3-diaza-2-sila-4-cyclopentenes via formal 1,4-cycloadditions. These reactions highlight the utility of such compounds in synthesizing heterocyclic structures that are thermally stable but sensitive to hydrolysis and oxidation. These compounds are characterized using NMR data, indicating their potential in developing new materials or studying reaction mechanisms (Heinicke & Gehrhus, 1992).
Polymer Photodegradation
Studies on the degradation of poly(2-methoxy-5-(3,7-dimethyloctyloxy)-1,4-phenylene-vinylene) (MDMO-PPV) and its mixtures with fullerenes, components of plastic solar cells, reveal insights into the stability and photodegradation mechanisms. The polymer's stability is enhanced in the presence of fullerenes due to rapid electron transfer, offering insights into improving the durability and efficiency of plastic solar cells (Neugebauer et al., 2000).
Oxidative Coupling and Rearrangements
Research on the oxidative coupling of diphenolic substrates and the synthesis of specific dimethyl butanone derivatives shows the importance of certain conformations and the potential mispairing with guanine. These studies shed light on the structural and electronic alterations induced by methylation and their implications for mutagenicity and chemical reactivity, providing a foundation for developing new synthetic strategies and understanding biological interactions (Brennan et al., 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyethoxy)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)8(10)7-12-6-5-11-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUHDSXNYKQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)

![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)
![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)

![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)
